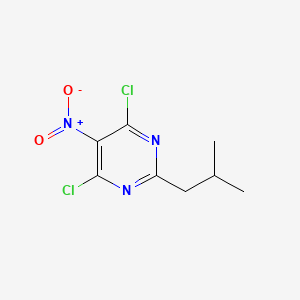

4,6-Dichloro-2-(2-methylpropyl)-5-nitropyrimidine

Descripción

Propiedades

Número CAS |

61456-95-9 |

|---|---|

Fórmula molecular |

C8H9Cl2N3O2 |

Peso molecular |

250.08 g/mol |

Nombre IUPAC |

4,6-dichloro-2-(2-methylpropyl)-5-nitropyrimidine |

InChI |

InChI=1S/C8H9Cl2N3O2/c1-4(2)3-5-11-7(9)6(13(14)15)8(10)12-5/h4H,3H2,1-2H3 |

Clave InChI |

LECDQDISSPODIE-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials and Initial Cyclization

A common starting material is diethyl malonate , which undergoes cyclization with appropriate amidine or thiourea derivatives to form substituted pyrimidines.

- According to a 2014 study, the cyclization of acetamidine hydrochloride with diethyl malonate in the presence of sodium methoxide yields 4,6-dihydro-2-methylpyrimidine with a high yield of 91.2%.

- This cyclization forms the pyrimidine core with a methyl substituent at the 2-position, which can be further modified.

Introduction of Nitro Group (Nitration)

- The nitration of the pyrimidine ring is typically performed using a mixture of nitric acid, trichloroacetic acid, and acetic acid .

- This method achieves nitration at the 5-position, yielding 4,6-dihydro-2-methyl-5-nitropyrimidine with an 88.3% yield.

- Reaction conditions are carefully controlled to avoid over-nitration or decomposition.

Chlorination of the Pyrimidine Ring

- Chlorination to form the 4,6-dichloro substituents is carried out using phosphorus oxychloride (POCl3) .

- The chlorination step converts the hydroxy groups at the 4 and 6 positions into chloro groups, producing 4,6-dichloro-2-methyl-5-nitropyrimidine.

- Yields for this chlorination step are reported around 82.6% under optimized conditions.

Substitution at the 2-Position with 2-Methylpropyl Group

- The 2-position substitution with the 2-methylpropyl group can be achieved via nucleophilic substitution of a suitable leaving group (e.g., methylthio or methyl) with the 2-methylpropyl nucleophile.

- A patent describing the synthesis of related compounds (4,6-dichloro-2-methylthio-5-nitropyrimidine) outlines a four-step process starting from diethyl malonate involving nitration, cyclization, methylation, and chlorination.

- Although direct literature on 2-(2-methylpropyl) substitution is limited, analogous substitution strategies can be inferred from these methods by replacing methylthio with 2-methylpropyl nucleophiles.

Representative Synthetic Route and Reaction Conditions

Alternative Synthetic Insights and Improvements

Use of Thiourea and Sodium Metal for Cyclization

- A Chinese patent describes cyclization of diethyl 2-nitromalonate with thiourea in ethanol using sodium metal as a catalyst, yielding 4,6-dihydroxy-2-mercapto-5-nitropyrimidine as an intermediate.

- This intermediate can be methylated and chlorinated to obtain methylthio-substituted pyrimidines, suggesting a route adaptable to other alkyl substitutions.

Chlorination Catalysis

- The chlorination step can be enhanced by using a mixture of phosphorus oxychloride and phosgene in the presence of hindered amines (e.g., Hunig's base) and N,N-dimethylformamide as a catalyst, improving yields and selectivity.

- Repeated chlorination cycles may be employed to ensure complete substitution at the 4 and 6 positions.

Análisis De Reacciones Químicas

4,6-Dichloro-2-(2-methylpropyl)-5-nitropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of amino or thio derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different oxidized derivatives.

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various catalysts like palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4,6-Dichloro-2-(2-methylpropyl)-5-nitropyrimidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4,6-Dichloro-2-(2-methylpropyl)-5-nitropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The table below highlights structural differences among key analogues, focusing on substituents at the 2-position and their impact on reactivity and applications:

Key Observations :

- Electronic Effects : Methylthio and propylthio substituents act as weaker electron-withdrawing groups compared to nitro or chloro groups, moderating ring activation .

- Functional Group Versatility : Methylthio groups can be oxidized to sulfones (e.g., 4,6-dichloro-2-(methylsulfonyl)-5-nitropyrimidine), enabling sequential substitutions .

Actividad Biológica

4,6-Dichloro-2-(2-methylpropyl)-5-nitropyrimidine is a synthetic compound belonging to the pyrimidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4,6-dichloro-2-(2-methylpropyl)-5-nitropyrimidine typically involves several chemical reactions:

- Cyclization Reaction : The compound can be synthesized through cyclization involving acetamidine hydrochloride and diethyl malonate, yielding a precursor that undergoes further nitration and chlorination processes .

- Nitration and Chlorination : Nitration is performed using a mixture of nitric acid and trichloroacetic acid, followed by chlorination with phosphorus oxychloride to achieve the final product with high yields (approximately 82.6%) .

Biological Activity

The biological activity of 4,6-dichloro-2-(2-methylpropyl)-5-nitropyrimidine has been investigated primarily concerning its effects on nitric oxide (NO) production and its role as an inhibitor of certain biological pathways.

The compound has been shown to inhibit immune-activated NO production in mouse peritoneal cells. In vitro assays demonstrated that various derivatives of the compound exhibited varying degrees of efficacy:

- The most potent derivative exhibited an IC50 value of 2 µM, indicating strong inhibitory activity compared to other tested compounds which had IC50 values ranging from 9 to 36 µM .

Case Studies

- Inhibition of Nitric Oxide Production : In a pilot screening involving mouse peritoneal cells, 4,6-dichloro-2-(2-methylpropyl)-5-nitropyrimidine was effective in inhibiting NO production without affecting cell viability, suggesting a selective mechanism that does not compromise cellular health .

- Potential Applications in Cancer Therapy : As an inactivator of the DNA repairing protein MGMT (O^6-methylguanine-DNA methyltransferase), this compound may play a role in enhancing the efficacy of certain chemotherapeutic agents by preventing tumor cells from repairing DNA damage induced by these drugs .

Data Table: Biological Activity Summary

| Compound Derivative | IC50 (µM) | Effect on Cell Viability | Mechanism |

|---|---|---|---|

| 4,6-Dichloro-2-(2-methylpropyl)-5-nitropyrimidine | 2 | No effect | Inhibition of NO production |

| Other derivatives | 9 - 36 | No effect | Inhibition of NO production |

Q & A

Basic: What are the key synthetic routes for 4,6-Dichloro-2-(2-methylpropyl)-5-nitropyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves sequential nitration and chlorination steps. For example, nitration of a pyrimidine precursor (e.g., 4,6-dimethoxy-2-methylpyrimidine) using nitric acid in acetic acid at room temperature achieves high nitro-group incorporation . Subsequent chlorination with reagents like POCl₃ or PCl₅ under reflux replaces methoxy groups with chlorine. Critical factors include temperature control (e.g., avoiding side reactions above 80°C) and stoichiometric excess of chlorinating agents to ensure complete substitution . Yield optimization requires monitoring reaction progress via TLC or HPLC to halt at maximal intermediate conversion.

Advanced: How can researchers address unexpected substitution patterns (e.g., nitro-to-chloro replacement) during synthesis?

In some cases, nitro groups may undergo nucleophilic displacement by chloride under harsh chlorination conditions, as observed in the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine derivatives. To mitigate this:

- Control chlorination time : Prolonged exposure to chlorinating agents increases nitro-group lability.

- Modify solvent polarity : Use less polar solvents (e.g., dichloromethane) to reduce nucleophilic substitution rates.

- Protective groups : Introduce temporary protecting groups (e.g., acetyl) on reactive sites before nitration or chlorination .

Characterize intermediates via -NMR and LC-MS to detect early substitution anomalies .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

- NMR spectroscopy : and -NMR identify substitution patterns (e.g., chlorine vs. nitro group positions) and confirm regioselectivity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula, especially for nitro-containing intermediates prone to degradation .

- X-ray crystallography : Resolves ambiguous structural features (e.g., nitro-group orientation) in single crystals .

- HPLC : Monitors reaction purity and detects byproducts during synthesis .

Advanced: How can researchers optimize regioselectivity in functionalizing the pyrimidine ring?

Regioselectivity in nitration and chlorination is influenced by:

- Electronic effects : Nitro groups direct subsequent electrophilic substitution to meta positions. Use DFT calculations to predict reactive sites .

- Steric hindrance : Bulky substituents (e.g., 2-methylpropyl) can block chlorination at adjacent positions.

- Catalytic systems : Lewis acids like FeCl₃ or ZnCl₂ enhance chlorination at specific sites by stabilizing transition states .

Validate predictions using competitive reaction studies and isotopic labeling .

Basic: What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Thermal stability : Store at 2–8°C in airtight containers, as decomposition above 100°C releases toxic gases (e.g., NO) .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

The nitro group acts as both an electron-withdrawing group and a potential leaving group:

- Suzuki-Miyaura coupling : Nitro groups deactivate the pyrimidine ring, requiring Pd catalysts with strong oxidative addition capacity (e.g., Pd(PPh₃)₄) .

- Nucleophilic aromatic substitution : Nitro groups enhance electrophilicity at adjacent positions, facilitating displacement by amines or thiols. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .

Post-reduction of nitro to amino groups (via H/Pd-C or SnCl) expands derivatization options .

Basic: What are the compound’s stability profiles under different storage conditions?

- Light sensitivity : Nitro groups promote photodegradation; store in amber glass under inert gas (N or Ar).

- Humidity : Hydrolytic cleavage of chloro groups occurs in moist environments; use desiccants like silica gel .

- Long-term stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored properly .

Advanced: How can computational methods guide the design of derivatives with enhanced biological activity?

- Docking studies : Model interactions with biological targets (e.g., DNA repair proteins like MGMT) to prioritize substituents improving binding affinity .

- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with activity data to predict nitro- or chloro-modified analogs .

- MD simulations : Assess solvation effects and conformational stability of derivatives in physiological conditions .

Basic: What are the documented applications of this compound in medicinal chemistry?

- DNA repair inhibitors : Acts as a precursor for MGMT inactivators, which sensitize cancer cells to alkylating chemotherapies .

- Antimicrobial agents : Nitropyrimidine derivatives exhibit activity against Gram-positive bacteria via folate pathway disruption .

Advanced: How can researchers resolve contradictions in reported synthetic yields or reaction pathways?

- Reproduce conditions : Systematically vary parameters (solvent, catalyst, temperature) from conflicting studies to identify critical variables .

- Mechanistic probes : Use isotopic labeling (e.g., -nitro) or in situ IR spectroscopy to track intermediate formation .

- Meta-analysis : Compare datasets across literature to identify outliers or methodological inconsistencies (e.g., purity of starting materials) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.